molecular formula C8H9BrFN B3180030 (1R)-1-(3-bromo-4-fluorophenyl)ethanamine CAS No. 1212423-60-3

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine

Cat. No. B3180030
CAS RN: 1212423-60-3
M. Wt: 218.07 g/mol
InChI Key: GLMDQQAMANPGCU-RXMQYKEDSA-N
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Description

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine, also known as 3-BF-PEA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of

Mechanism of Action

The mechanism of action for (1R)-1-(3-bromo-4-fluorophenyl)ethanamine involves its ability to bind to and activate the serotonin transporter (SERT). This leads to an increase in the release of serotonin from presynaptic neurons into the synaptic cleft. The released serotonin then binds to postsynaptic receptors, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine are primarily related to its ability to increase the release of serotonin. Serotonin is involved in various physiological processes such as regulation of mood, appetite, and sleep. Therefore, (1R)-1-(3-bromo-4-fluorophenyl)ethanamine could be used to study the effects of serotonin on these processes.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-1-(3-bromo-4-fluorophenyl)ethanamine in lab experiments is its selectivity for the serotonin transporter. This allows researchers to specifically study the effects of serotonin on various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse and its psychoactive effects. Therefore, researchers must take precautions when handling and using this compound.

Future Directions

There are several future directions for research involving (1R)-1-(3-bromo-4-fluorophenyl)ethanamine. One direction could be to study the effects of this compound on various serotonin receptors and their subtypes. Another direction could be to investigate the potential therapeutic applications of this compound in treating various disorders such as depression and anxiety. Additionally, researchers could study the potential interactions of (1R)-1-(3-bromo-4-fluorophenyl)ethanamine with other compounds and their effects on serotonin release and uptake.

Scientific Research Applications

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective serotonin releasing agent (SSRA), which means it has the ability to increase the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. Therefore, (1R)-1-(3-bromo-4-fluorophenyl)ethanamine could be used to study the effects of serotonin on various physiological and behavioral processes.

properties

IUPAC Name

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDQQAMANPGCU-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-bromo-4-fluorophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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